![molecular formula C8H16O B3383872 (2S)-2-hexyloxirane CAS No. 50418-68-3](/img/structure/B3383872.png)
(2S)-2-hexyloxirane
Overview
Description
(2S)-2-hexyloxirane, also known as (S)-2-hexyloxirane, is an organic compound with the molecular formula C8H16O. It is a chiral epoxide that is commonly used in organic synthesis and as a building block for the production of various chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-hexyloxirane is not well understood. However, it is believed to act as a nucleophile in various chemical reactions due to the presence of the epoxide functional group.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of (2S)-2-hexyloxirane. However, it has been reported to exhibit low toxicity and is not considered to be a mutagen or carcinogen.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2S)-2-hexyloxirane is its high enantioselectivity, which makes it a useful chiral building block for the synthesis of various compounds. However, its limited availability and high cost can be a limitation for lab experiments.
Future Directions
There are several future directions for the use of (2S)-2-hexyloxirane in scientific research. One potential area of focus is the development of new synthetic methodologies using (2S)-2-hexyloxirane as a chiral building block. Another potential direction is the investigation of its potential as a ligand in asymmetric catalysis. Additionally, further studies are needed to explore the biochemical and physiological effects of (2S)-2-hexyloxirane.
Scientific Research Applications
(2S)-2-hexyloxirane has been widely used in scientific research as a chiral building block for the synthesis of various compounds such as amino acids, peptides, and natural products. It has also been used as a reagent in asymmetric epoxidation reactions and as a ligand in asymmetric catalysis.
properties
IUPAC Name |
(2S)-2-hexyloxirane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-8-7-9-8/h8H,2-7H2,1H3/t8-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJWSNNWLBMSXQR-QMMMGPOBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H]1CO1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315673 | |
Record name | (2S)-2-Hexyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-hexyloxirane | |
CAS RN |
50418-68-3 | |
Record name | (2S)-2-Hexyloxirane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50418-68-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-Hexyloxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301315673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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